Carboxylic Acid pKa: Intermediate Ionization Between Deprotected and Non-Pyridinyl Boc Analogs
The predicted acid dissociation constant (pKa) of the C4 carboxylic acid in 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid is 4.05±0.20, positioning its ionization midpoint between that of the directly deprotected analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (pKa 3.97±0.20) and the simpler Boc-piperidine-4-carboxylic acid lacking the pyridin-3-ylmethyl group (pKa 4.56±0.20) . This 0.51-unit pKa span between the two Boc-protected analogs reflects the electron-withdrawing inductive effect of the pyridin-3-ylmethyl substituent transmitted through the quaternary C4 center versus the Boc-piperidine-4-carboxylic acid scaffold, where the absence of the pyridine ring results in a less acidic (higher pKa) carboxylic acid. At pH 7.4, the target compound is >99.9% ionized (carboxylate form), whereas ionization of the non-pyridinyl Boc analog is marginally lower (~99.8%), a difference that becomes magnified at pH values near the pKa and can influence solubility, protein binding, and passive diffusion rates in cell-based assays [1].
| Evidence Dimension | Carboxylic acid pKa (predicted, same computational methodology across sources) |
|---|---|
| Target Compound Data | pKa = 4.05 ± 0.20 |
| Comparator Or Baseline | Comparator 1 (CAS 887442-22-0): pKa = 3.97 ± 0.20; Comparator 2 (CAS 84358-13-4): pKa = 4.56 ± 0.20 |
| Quantified Difference | Target vs. Comparator 1: ΔpKa = +0.08 units (less acidic than deprotected); Target vs. Comparator 2: ΔpKa = −0.51 units (more acidic than non-pyridinyl Boc analog) |
| Conditions | Predicted values from ACD/Labs or analogous computational method as reported on ChemicalBook and CookeChem product specification pages |
Why This Matters
The intermediate pKa of 4.05 provides a tunable ionization window distinct from both the overly acidic deprotected analog and the insufficiently ionized non-pyridinyl Boc analog, enabling finer control over solubility-permeability balance in early drug discovery SAR campaigns.
- [1] Manallack DT. The pK(a) distribution of drugs: application to drug discovery. Perspect. Medicin. Chem. 2007; 1: 25–38. (Contextual reference for pKa relevance to ionization state at physiological pH.) View Source
